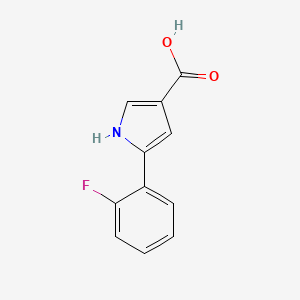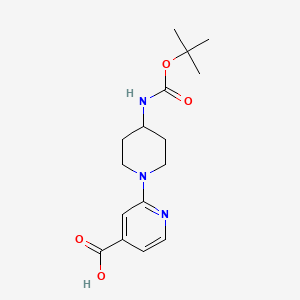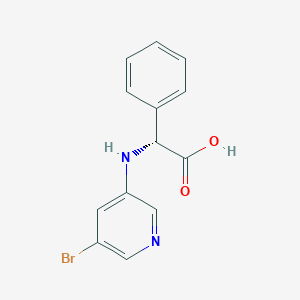
(R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid
Descripción general
Descripción
®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid is an organic compound that features a brominated pyridine ring attached to an amino group, which is further connected to a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid typically involves the following steps:
Bromination of 2-aminopyridine: 2-aminopyridine is reacted with bromine in acetic acid to yield 2-amino-5-bromopyridine.
Coupling Reaction: The 2-amino-5-bromopyridine is then coupled with ®-2-phenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Aplicaciones Científicas De Investigación
®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of brominated pyridine derivatives with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. The phenylacetic acid moiety may also contribute to the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-bromopyridine: A precursor in the synthesis of ®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid.
2-amino-5-bromo-3-nitropyridine: An oxidized derivative of 2-amino-5-bromopyridine.
5-bromo-3-hydroxy-2-aminopyridine: A hydroxylated derivative of 2-amino-5-bromopyridine.
Uniqueness
®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid is unique due to the presence of both a brominated pyridine ring and a phenylacetic acid moiety
Propiedades
IUPAC Name |
(2R)-2-[(5-bromopyridin-3-yl)amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-10-6-11(8-15-7-10)16-12(13(17)18)9-4-2-1-3-5-9/h1-8,12,16H,(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRQOWMDJZAIEF-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


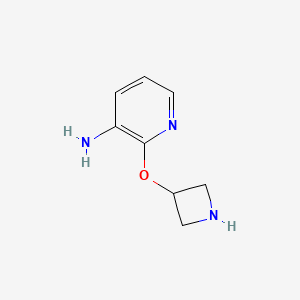

![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)
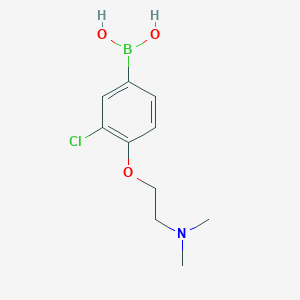
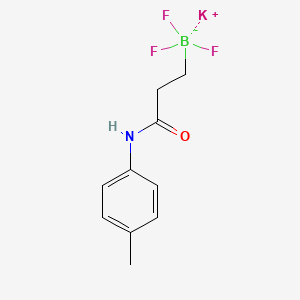
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446194.png)
![5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1446196.png)
![1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1446197.png)
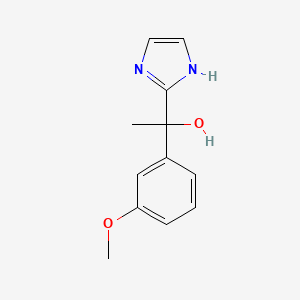
![3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1446202.png)
![2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1446203.png)
